molecular formula C10H16BNO3 B13464828 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B13464828
M. Wt: 209.05 g/mol
InChI Key: BMXBEIRREVATHP-UHFFFAOYSA-N
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Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include an oxazole ring and a boronic ester group. These features make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-methyl-2-oxazoleboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized to form the corresponding oxazole boronic acid.

    Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Electrophiles: For substitution reactions on the oxazole ring.

Major Products Formed

    Aryl or Vinyl Oxazoles: Formed through Suzuki-Miyaura cross-coupling.

    Oxazole Boronic Acids: Formed through oxidation.

    Substituted Oxazoles: Formed through electrophilic substitution.

Scientific Research Applications

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out due to its oxazole ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H18BNO2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 1171891-31-8
  • Chemical Structure : The structure features a dioxaborolane moiety which is known for its applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Activity

One study explored the compound's ability to modulate inflammatory responses in human cells. The results indicated that it significantly reduced the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory processes. The compound was shown to decrease lipopolysaccharide (LPS)-induced NF-κB activity in monocytes and vascular smooth muscle cells by approximately 60% at concentrations as low as 1 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrated that modifications to the dioxaborolane moiety could enhance biological activity. For instance, variations in substituents on the oxazole ring were found to influence the anti-inflammatory efficacy, with certain derivatives exhibiting up to 80% inhibition of pro-inflammatory cytokine release .

Case Study 1: In Vivo Efficacy

In a murine model of acute inflammation, administration of this compound resulted in significant reductions in swelling and pain responses compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Case Study 2: Comparative Analysis with Other Compounds

A comparative study was conducted with other boron-containing compounds known for their anti-inflammatory properties. The findings indicated that this compound exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent for inflammatory diseases .

Research Findings Summary Table

Study FocusKey FindingsReference
Anti-inflammatory ActivityReduced NF-κB activity by 60% at 1 μM
Structure-Activity RelationshipEnhanced activity with specific substituents
In Vivo EfficacySignificant reduction in inflammation in murine models
Comparative AnalysisSuperior efficacy over NSAIDs

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling reactions between oxazole precursors and boronic ester derivatives. Key steps include:

  • Reagent Selection : Use of pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura coupling, as boronic esters are stable and reactive intermediates .
  • Solvent and Conditions : Refluxing in polar aprotic solvents like DMSO or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel) or recrystallization (water-ethanol mixtures) to isolate the product, with yields often optimized by controlling reaction time (e.g., 12–18 hours) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxazole ring and boronic ester substituents. Key signals include oxazole protons (δ 6.5–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) .
  • IR Spectroscopy : Peaks near 1600–1650 cm⁻¹ (C=N stretching in oxazole) and 1350–1400 cm⁻¹ (B-O vibrations) .
  • Elemental Analysis : Validate molecular formula (C₁₄H₁₉BN₂O₃) with ≤0.3% deviation .
  • X-ray Crystallography : For structural confirmation, particularly if novel derivatives are synthesized .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator with silica gel) due to boronic ester hydrolysis .
  • Temperature : –20°C in sealed amber vials to prevent thermal degradation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions .

Advanced Research Questions

Q. What factors influence the efficiency of cross-coupling reactions using this compound as a boronic ester partner?

  • Methodological Answer :

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are common for Suzuki-Miyaura coupling. Catalyst loading (1–5 mol%) and ligand choice (e.g., dppf) significantly impact yields .
  • Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility and reaction rates compared to pure THF .
  • Base Optimization : K₂CO₃ or CsF can activate the boronic ester; pH control prevents oxazole ring decomposition .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify stoichiometry (e.g., 1:1.2 boronic ester:aryl halide ratio) and degassing protocols .
  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., protodeboronation or homocoupling) .
  • Computational Modeling : DFT studies (e.g., Gaussian) to assess transition-state energetics and identify rate-limiting steps .

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities in catalytic systems .
  • Mechanistic Probes : Use of QM/MM (Quantum Mechanics/Molecular Mechanics) to model Suzuki-Miyaura coupling pathways, focusing on oxidative addition and transmetallation steps .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from fine powders .
  • Waste Disposal : Quench boronic esters with aqueous NH₄Cl before disposal to neutralize reactivity .

Q. How does the choice of boronic ester (e.g., pinacol vs. neopentyl glycol) impact the compound’s utility in catalysis?

  • Methodological Answer :

  • Steric Effects : Pinacol esters (4,4,5,5-tetramethyl) offer higher steric protection, reducing protodeboronation compared to neopentyl derivatives .
  • Solubility : Pinacol esters exhibit better solubility in non-polar solvents (e.g., toluene), whereas neopentyl derivatives favor polar media .

Q. What strategies validate the purity of synthesized batches for publication-quality research?

  • Methodological Answer :

  • Chromatographic Purity : HPLC with UV detection (≥95% purity threshold) .
  • Elemental Analysis : Match experimental C/H/N/B percentages to theoretical values (e.g., ±0.3% tolerance) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. Are there emerging applications in polymer chemistry for this compound?

  • Methodological Answer :
  • Monomer Design : Potential use in conjugated polymers via Sonogashira or Heck coupling, leveraging the oxazole’s electron-withdrawing properties .
  • Coordination Polymers : Explore metal-organic frameworks (MOFs) using boron-oxygen coordination sites .

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

InChI

InChI=1S/C10H16BNO3/c1-7-6-13-8(12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3

InChI Key

BMXBEIRREVATHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C

Origin of Product

United States

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